1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one
Overview
Description
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one is a boronic acid derivative with a pyrazolyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from commercially available 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The synthesis typically involves the following steps:
Boronic Acid Formation: The boronic acid derivative is formed by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halide under palladium-catalyzed cross-coupling conditions.
Pyrazole Formation: The pyrazolyl group is introduced by reacting the boronic acid derivative with hydrazine or its derivatives under acidic conditions.
Ketone Formation: The butanone moiety is introduced through a subsequent reaction involving the pyrazolyl boronic acid derivative and a suitable ketone precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce the boronic acid derivative to its corresponding borane.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as alcohols or amines, and may be facilitated by catalysts like palladium or nickel.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Boranes and their derivatives.
Substitution Products: Boronic esters and boronic acids with different substituents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of materials and chemicals that require boronic acid derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid moiety can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazolyl group and butanone moiety can further modulate the compound's activity by interacting with additional molecular targets.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative without the pyrazolyl group.
Pyrazole derivatives: Compounds containing pyrazolyl groups but lacking the boronic acid moiety.
Butanone derivatives: Compounds containing butanone groups but lacking the boronic acid and pyrazolyl groups.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-6-11(17)9-16-8-10(7-15-16)14-18-12(2,3)13(4,5)19-14/h7-8H,6,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIEQTZYGPNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731515 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022092-31-4 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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